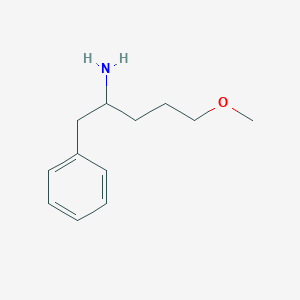

5-Methoxy-1-phenylpentan-2-amine

Description

Contextualization within the Broader Class of Phenethylamine (B48288) Derivatives

5-Methoxy-1-phenylpentan-2-amine belongs to the broad structural class of phenethylamines, a group of compounds characterized by a phenyl ring attached to an amino group via a two-carbon chain. This fundamental structure is the backbone for a vast array of neuroactive substances, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as a multitude of synthetic drugs. The World Anti-Doping Agency (WADA) maintains a list of prohibited substances that includes phenethylamine and its derivatives, highlighting the significant biological activity of this class of compounds. wada-ama.org

The structure of this compound is a variation on the core phenethylamine skeleton. It features a methoxy (B1213986) group at the 5-position of the pentan-2-amine chain and a phenyl group at the 1-position. This specific substitution pattern distinguishes it from more well-known phenethylamines and suggests the potential for a unique pharmacological profile. For instance, research into other phenethylamine derivatives has shown that the presence and position of substituents on the phenyl ring and the alkyl chain can dramatically influence receptor binding affinity and functional activity. nih.gov

A notable structural relative is 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), a potent 5-HT2 agonist. nih.gov Studies on DOB and its analogs have traditionally emphasized the importance of the 2,5-dimethoxy substitution pattern for high-affinity binding to serotonin (B10506) receptors. nih.gov However, more recent research has challenged this notion, demonstrating that alternative substitution patterns can also yield compounds with significant receptor affinity. nih.gov This evolving understanding of structure-activity relationships within the phenethylamine class provides a compelling reason to investigate compounds like this compound.

Relevance to Contemporary Medicinal Chemistry and Chemical Biology Research

The exploration of novel psychoactive compounds holds significant relevance for medicinal chemistry and chemical biology. Understanding the interactions of these molecules with their biological targets can illuminate the complex workings of the central nervous system and pave the way for the development of new therapeutics for neuropsychiatric disorders. nih.gov Psychedelic compounds, many of which are phenethylamine or tryptamine (B22526) derivatives, are currently experiencing a renaissance in clinical research for conditions such as depression and anxiety. nih.govnih.gov

The serotonin 5-HT1A and 5-HT2A receptors are key targets for many of these compounds. nih.govnih.gov Research into 5-methoxytryptamines has revealed that both receptors contribute to their in vivo effects. nih.gov By systematically modifying the chemical structure of these compounds, researchers can develop analogs with selective activity for one receptor over the other, potentially separating therapeutic effects from hallucinogenic properties. nih.govnih.gov This approach of using medicinal chemistry to fine-tune pharmacological activity is a cornerstone of modern drug discovery.

The synthesis of novel compounds like this compound and its analogs is crucial for expanding the chemical space available for pharmacological investigation. The development of efficient synthetic routes is therefore a key area of research. For example, methods for preparing key intermediates like 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone have been described in the patent literature, often involving Grignard reactions. google.comgoogle.com These synthetic advancements enable the production of these molecules for further study.

Identification of Key Research Questions and Understudied Areas Pertaining to this compound

Despite its intriguing structure, this compound remains a largely understudied compound. A comprehensive search of the scientific literature reveals a significant gap in our knowledge regarding its synthesis, pharmacology, and potential applications. Key research questions that warrant investigation include:

Synthesis: While methods for related ketones exist, a detailed and optimized synthetic route for this compound itself has not been widely published. google.comgoogle.com

Pharmacology: The binding affinities of this compound at various CNS receptors, particularly serotonin and dopamine receptors, are unknown. Functional assays are needed to determine whether it acts as an agonist, antagonist, or modulator at these targets.

In Vivo Effects: The behavioral effects of this compound in animal models have not been characterized. Such studies would be essential to understand its potential psychoactive properties and therapeutic utility.

Metabolism and Pharmacokinetics: The metabolic fate and pharmacokinetic profile of this compound have not been investigated. This information is critical for understanding its duration of action and potential for drug-drug interactions.

Analytical Characterization: While analytical data for related compounds is available, comprehensive spectral data (e.g., NMR, MS, IR) for highly pure this compound is needed for unambiguous identification and quality control. bldpharm.comrsc.org

The exploration of these unanswered questions will be crucial in determining the scientific significance of this compound and its potential contribution to the field of neuroscience and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-phenylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-14-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBVXODZCVRZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Methoxy 1 Phenylpentan 2 Amine

Diverse Synthetic Pathways to the 5-Methoxy-1-phenylpentan-2-amine Scaffold

The construction of the this compound scaffold is typically achieved through a convergent synthesis, where the key fragments of the molecule are prepared separately and then combined. A common strategy involves the initial synthesis of a ketone precursor, such as 5-methoxy-1-phenylpentan-2-one, which is then converted to the target amine.

The formation of the carbon backbone of this compound and its precursors relies on established carbon-carbon bond-forming reactions. A prevalent method involves the use of organometallic reagents, such as Grignard reagents, to couple aryl and alkyl fragments.

One such pathway involves the reaction of a Grignard reagent derived from 1-halo-4-methoxybutane with a suitable phenyl-containing electrophile. For instance, in the synthesis of a structurally related ketone, 4-methoxybutylmagnesium halide is coupled with p-trifluoromethylbenzoyl chloride in the presence of a catalyst like iron(III) chloride (FeCl₃) google.com. This approach can be adapted by using benzoyl chloride or a similar derivative to form the 5-methoxy-1-phenylpentanone precursor.

Another Grignard-based route reacts 4-methoxybutylmagnesium chloride with a benzonitrile derivative, such as 4-trifluoromethylbenzonitrile, followed by acidic hydrolysis to yield the corresponding pentanone google.comgoogle.com. This highlights the versatility of Grignard reagents in forming the essential C-C bond between the phenyl ring and the pentyl chain.

The key starting materials for these reactions, like 1-chloro-4-methoxybutane, are prepared to facilitate the formation of the necessary organometallic intermediates google.comchemicalbook.com. The choice of solvent is also critical, with ethers like tetrahydrofuran (THF) or 2-methyltetrahydrofuran being commonly employed to stabilize the Grignard reagent google.com.

Once the ketone precursor is synthesized, the introduction of the amine group is a critical step. Reductive amination is a direct and widely used method for this transformation. This process involves the reaction of the ketone (5-methoxy-1-phenylpentan-2-one) with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine. This imine is then reduced in situ to the final primary amine.

This two-step, one-pot process is highly effective for synthesizing a wide range of amines from carbonyl compounds mdpi.com. The reaction can be performed using various reducing agents and catalysts under controlled conditions to achieve high yields researchgate.netresearchgate.net. Traditional chemical methods for similar transformations have included the reductive amination of prochiral ketones as a key strategy uniovi.es. The versatility of this approach allows for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate amine reagent mdpi.comresearchgate.net.

The efficiency of the synthesis of this compound and its precursors is highly dependent on the optimization of reaction conditions. For the carbon-carbon bond formation step using Grignard reagents, maintaining anhydrous conditions and controlling the reaction temperature, often with an ice bath, are crucial for minimizing side reactions and maximizing yield google.com. The molar ratio of the Grignard reagent to the electrophile is typically optimized to be between 1:1 and 1.2:1 google.com. Following the reaction, acidic workup is necessary to hydrolyze the intermediate and isolate the ketone product google.comchemicalbook.com. Yields for the synthesis of related ketones using these methods have been reported to be as high as 90.5% chemicalbook.com.

For the reductive amination step, the choice of reducing agent is key. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), which offer varying degrees of reactivity and selectivity. Catalytic hydrogenation over metals like palladium on carbon (Pd/C) or Raney Nickel is another effective reduction method nih.gov. The reaction is often carried out in alcoholic solvents like methanol or ethanol, and a catalytic amount of acid can be used to facilitate imine formation researchgate.net.

| Reaction Step | Reagents & Catalysts | Solvent | Typical Conditions | Reported Yield (Analogous Reactions) |

|---|---|---|---|---|

| Grignard Reaction (C-C Formation) | 4-methoxybutylmagnesium chloride, Phenyl-derivative, FeCl₃ | Tetrahydrofuran (THF) | Ice bath cooling, followed by heating (e.g., 70°C, 4-6h) | ~90% chemicalbook.com |

| Reductive Amination (C-N Formation) | Ketone, Amine Source, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd/C) | Methanol, Ethanol, Dichloroethane | Ambient temperature, overnight | Good to Excellent mdpi.com |

Enantioselective and Stereoselective Synthesis of this compound and its Isomers

The amine at the second position of the pentyl chain creates a chiral center, meaning this compound can exist as two enantiomers. The development of synthetic methods that can selectively produce one enantiomer over the other is a significant area of modern organic synthesis, driven by the fact that different enantiomers of a molecule can have distinct biological activities.

One established strategy for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent reaction in a diastereoselective manner researchgate.net. For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral ketone could be converted into a chiral imine or enamine using a chiral amine as the auxiliary. Subsequent reduction would then proceed with a facial bias imposed by the auxiliary, leading to an excess of one diastereomer of the product. The final step involves the removal of the auxiliary to yield the enantiomerically enriched target amine. Evans auxiliaries, for example, are widely used in asymmetric synthesis to construct complex molecules with high enantiomerical purity researchgate.net.

Asymmetric catalysis offers an alternative, more atom-economical approach. This involves using a chiral catalyst to influence the stereochemical outcome of the reaction. For the synthesis of the target amine, this could involve the asymmetric hydrogenation of the intermediate imine using a chiral metal catalyst (e.g., based on Rhodium or Iridium) and a chiral ligand. This method directly generates the chiral amine without the need for attaching and removing an auxiliary.

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiopure chiral amines rsc.org. Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate with high stereoselectivity nih.govresearchgate.net. This method allows for the direct asymmetric synthesis of chiral amines from prochiral ketones rsc.org.

To synthesize a specific enantiomer of this compound, the precursor ketone (5-methoxy-1-phenylpentan-2-one) would be subjected to a reaction with an appropriate ATA. Transaminases are available in two stereocomplementary forms, allowing for the selective synthesis of either the (R)- or (S)-enantiomer by choosing the correct enzyme uniovi.es. The reaction typically uses a simple and inexpensive amine donor, such as isopropylamine or alanine, and proceeds in an aqueous buffer under mild conditions (e.g., pH 8 and 40-45°C) nih.govacs.org.

The advantages of this approach include exceptionally high enantioselectivity, often achieving enantiomeric excess (ee) values greater than 99%, and mild, environmentally friendly reaction conditions nih.govresearchgate.netrsc.org. Optimization of parameters like pH, temperature, co-solvent (e.g., DMSO), and substrate/enzyme loading can lead to high conversion and yield nih.govacs.org.

| Biocatalytic Method | Enzyme | Substrate | Typical Outcome | Key Advantages |

|---|---|---|---|---|

| Asymmetric Synthesis | (R)- or (S)-selective Amine Transaminase (ATA) | Prochiral Ketone | High conversion (88-99%) and high enantiomeric excess (>99% ee) nih.govresearchgate.netnih.gov | High stereoselectivity, mild aqueous conditions, environmentally friendly rsc.orgresearchgate.net |

| Kinetic Resolution | (R)- or (S)-selective Amine Transaminase (ATA) | Racemic Amine | Separation of enantiomers, yielding one as unreacted starting material (>95% ee) rsc.orgnih.gov | Provides access to the opposite enantiomer from a racemic mixture |

Chemical Modifications and Analog Generation from the this compound Core

The core structure of this compound, a substituted phenethylamine (B48288), offers multiple sites for chemical modification to generate a diverse library of analogs. These modifications can systematically alter the molecule's physicochemical properties. The primary sites for derivatization include the phenyl ring, the amine nitrogen, and the pentane (B18724) chain, including its terminal methoxy (B1213986) group.

Strategies for Structural Diversification on the Phenyl Ring

The phenyl ring of the this compound scaffold is a key target for structural diversification, primarily through electrophilic aromatic substitution reactions. The existing methoxy group on the pentane chain does not directly influence the electronics of the phenyl ring, which behaves as a typical monosubstituted benzene ring. Introducing various substituents can significantly impact the compound's properties.

Common strategies for phenyl ring diversification in related phenethylamine compounds include:

Halogenation: Introducing halogens (F, Cl, Br, I) onto the phenyl ring.

Alkylation: Adding alkyl groups (e.g., methyl, ethyl) via Friedel-Crafts alkylation.

Alkoxylation: Introducing additional alkoxy groups.

Nitration and subsequent reduction: Nitration of the ring followed by reduction to an amino group, which can be further derivatized.

For phenethylamines, substitutions are often seen at the 2, 4, and 5 positions of the phenyl ring. frontiersin.org The position and nature of these substituents can lead to a wide range of analogs with varied characteristics. For instance, the addition of methoxy groups at the 2 and 5 positions is a common motif in certain classes of phenethylamines. While large lipophilic groups at the 4-position can sometimes lead to different pharmacological profiles in related amphetamines, smaller lipophilic groups like halogens or methyl groups are also frequently explored. frontiersin.org

Table 1: Examples of Phenyl Ring Modifications on a Phenethylamine Core

| Substituent | Position(s) | Type of Modification |

|---|---|---|

| Methoxy | 2, 5 | Alkoxylation |

| Methyl | 4 | Alkylation |

| Bromo | 4 | Halogenation |

This table illustrates common modification strategies applied to the broader class of phenethylamine compounds.

Modifications at the Amine Nitrogen (e.g., N-alkylation)

The primary amine group in this compound is a highly reactive site for chemical modification, with N-alkylation being a common derivatization strategy. This process involves replacing one or both hydrogen atoms on the nitrogen with alkyl groups.

N-Mono-alkylation: The introduction of a single alkyl group (e.g., methyl, ethyl, propyl) converts the primary amine into a secondary amine. This can be achieved through several methods:

Reductive Amination: A one-pot reaction involving the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ.

Direct Alkylation: Reaction with an alkyl halide, though this method can sometimes lead to over-alkylation.

N,N-Di-alkylation: The formation of a tertiary amine can be achieved by introducing two alkyl groups. If starting from the primary amine, this may require harsher conditions or specific reagents to achieve double alkylation. N-alkylation of a secondary amine precursor is a more direct route.

The size and nature of the N-alkyl group can significantly influence the compound's properties. Studies on N-alkyl-substituted amphetamine derivatives show that increasing the length of the alkyl chain can alter their interactions with biological targets. nih.govvcu.edu For example, extending the N-alkyl chain from methyl to ethyl in certain 4-methylamphetamine analogs was found to switch the compound's activity profile at the human dopamine (B1211576) transporter from a substrate to an inhibitor. vcu.edu

Table 2: N-Alkylation Strategies for Primary Amines

| Reaction | Reagents | Product |

|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| Direct Alkylation | Alkyl Halide, Base | Secondary and/or Tertiary Amine |

This table outlines general methods for the N-alkylation of primary amines, applicable to the target compound.

Derivatization of the Pentane Chain and Methoxy Group

Modifications to the pentane side chain and the terminal methoxy group provide further avenues for creating analogs.

Pentane Chain Modifications: The structure of this compound is analogous to substituted amphetamines, which are characterized by a methyl group at the alpha position of the phenethylamine backbone. wikipedia.orgwikipedia.org In this case, the core is a phenylisopropylamine with an extended chain. The length of this alkyl chain is a key feature. Analogs could be generated by varying the length of the chain (e.g., replacing the propyl group at the alpha position with ethyl, butyl, etc.).

Methoxy Group Derivatization: The terminal methoxy group represents another site for modification.

O-Demethylation: A common transformation for aryl methyl ethers is cleavage of the ether bond to yield a primary alcohol. This reaction is typically performed using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃).

Further Functionalization: The resulting terminal alcohol would be a versatile intermediate for generating a host of new analogs. It could be oxidized to an aldehyde or a carboxylic acid, or it could be esterified or etherified with various groups to introduce different functionalities.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the generation of novel analogs with potentially unique properties.

Table 3: Potential Derivatizations of the Pentane Chain and Methoxy Group

| Site of Modification | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Methoxy Group | O-Demethylation | BBr₃, HBr | Primary Alcohol (-OH) |

| Resulting Alcohol | Oxidation | PCC, KMnO₄ | Aldehyde (-CHO), Carboxylic Acid (-COOH) |

| Resulting Alcohol | Esterification | Acyl Halide, Carboxylic Acid | Ester (-OCOR) |

This table presents hypothetical derivatization strategies based on standard organic reactions for the functional groups present in the target molecule.

Preclinical Pharmacological Investigations and Biological Activities of 5 Methoxy 1 Phenylpentan 2 Amine

In Vivo Mechanistic Pharmacology in Non-Human Animal Models

No studies detailing the in vivo effects of this specific compound in animal models were identified.

Until dedicated preclinical research on 5-Methoxy-1-phenylpentan-2-amine is conducted and published, a detailed and accurate pharmacological profile as requested cannot be constructed.

Neurobiological Activity and Neurotransmitter System Modulation in Rodents

Direct studies on the neurobiological activity and neurotransmitter system modulation of this compound in rodents have not been reported. However, research on analogous phenylalkylamine and tryptamine (B22526) compounds indicates that substances with similar structural motifs frequently interact with the serotonergic system, particularly the 5-HT₂A and 5-HT₁A receptors.

For instance, compounds like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) are known 5-HT₂A/₂C serotonin (B10506) agonists. nih.govnih.gov The behavioral effects of many hallucinogenic phenethylamines and tryptamines are primarily mediated by their agonist activity at 5-HT₂A receptors. nih.govnih.gov Studies on compounds such as 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) have shown high affinity for 5-HT₁A receptors, though their behavioral effects are often antagonized by selective 5-HT₂A antagonists, suggesting a crucial role for the 5-HT₂A receptor. bohrium.com

Behavioral Phenotyping in Animal Models Relevant to Mechanistic Understanding

Specific behavioral phenotyping data for this compound in animal models is not available. Insights can be drawn from studies on related compounds.

Locomotor Activity: Phenylalkylamine hallucinogens often produce biphasic effects on locomotor activity in mice, with lower to moderate doses increasing activity and higher doses reducing it. nih.gov This hyperactivity is demonstrated to be mediated by 5-HT₂A receptor activation, as it is absent in 5-HT₂A knockout mice and blocked by selective 5-HT₂A antagonists like M100907. nih.gov Conversely, some tryptamines, such as alpha-methyltryptamine (AMT) and 5-methoxy-alpha-methyltryptamine (5-MeO-AMT), have been shown to inhibit locomotor activity in mice. nih.gov

Drug Discrimination Studies: Drug discrimination paradigms are utilized to assess the receptor mechanisms mediating the subjective effects of psychoactive compounds. nih.gov For example, in rats and rhesus monkeys trained to discriminate the hallucinogen DOM from saline, the discriminative stimulus effects are potently antagonized by 5-HT₂A receptor antagonists, providing strong evidence for the central role of this receptor in its subjective effects. nih.govnih.gov The discriminative stimulus effects of DOM have been extensively studied in rodents and nonhuman primates. nih.gov

Systemic Pharmacological Effects and Their Underlying Mechanisms

There is no published research on the systemic pharmacological effects of this compound. Generally, psychoactive tryptamines can induce a range of physiological changes. For example, 5-MeO-DMT is known to cause hyperthermia in animal models. nih.gov The metabolism of related compounds often involves enzymes such as monoamine oxidase A (MAO-A) and cytochrome P450 isoforms like CYP2D6. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methoxy 1 Phenylpentan 2 Amine Analogs

Elucidation of Key Pharmacophoric Features Governing Biological Activity

The biological activity of 5-Methoxy-1-phenylpentan-2-amine analogs is largely dictated by a set of key pharmacophoric features. These features represent the essential spatial and electronic characteristics of the molecule required for optimal interaction with its biological target. For many phenethylamine (B48288) derivatives, which share a structural backbone with this compound, the primary pharmacophoric elements include an aromatic ring, a basic amino group, and a specific spatial relationship between them.

The aromatic phenyl ring is often involved in π-π stacking or hydrophobic interactions within the receptor binding pocket. The methoxy (B1213986) group at the 5-position of the pentyl chain introduces a polar element that can participate in hydrogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity. The amine group at the 2-position of the pentane (B18724) chain is typically protonated at physiological pH, forming a crucial ionic bond with an acidic residue in the receptor.

The length and flexibility of the pentyl chain are also critical. A longer alkyl chain, such as the pentyl group in this case, has been shown in some series of phenethylamine derivatives to increase inhibitory activity at certain transporters, such as the dopamine (B1211576) transporter. biomolther.org This suggests that the hydrophobic tail can access and interact favorably with a hydrophobic pocket within the receptor.

Key Pharmacophoric Features of Phenethylamine Analogs:

Aromatic Center: Essential for hydrophobic and π-stacking interactions.

Basic Amine: Forms a key ionic interaction with the receptor.

Hydrophobic Tail: The length and conformation of the alkyl chain influence potency and selectivity.

Oxygenated Functionality: The methoxy group can act as a hydrogen bond acceptor, contributing to binding affinity.

Impact of Substituent Modifications on Receptor Selectivity and Potency

Modifications to various substituents on the this compound scaffold can have a profound impact on receptor selectivity and potency.

Phenyl Ring Substitutions: Substitutions on the phenyl ring can dramatically alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with different receptors. For instance, in a series of phenethylamine derivatives, the introduction of alkyl or halogen groups at the para-position of the phenyl ring was found to have a positive effect on the binding affinity for the 5-HT2A receptor. nih.gov Conversely, the presence of alkoxy or nitro groups at the same position led to a decrease in affinity. nih.gov

N-Alkylation of the Amino Group: Modification of the primary amino group to secondary or tertiary amines can also significantly affect biological activity. N-methylation in some β-phenethylamine analogs has been shown to result in partial agonism at the human trace amine-associated receptor 1 (hTAAR1).

Alkyl Chain Modifications: The length and substitution pattern of the pentyl chain are critical determinants of activity. Studies on a series of 2-(alkylamino)-1-arylalkan-1-one derivatives, which share some structural similarities, revealed that increasing the length of the alkyl chain from ethyl to hexyl led to a progressive increase in dopamine reuptake inhibitory activity. biomolther.org This highlights the importance of the hydrophobic tail in interacting with the target protein. The introduction of a methyl group on the ethylene (B1197577) chain of β-phenethylamine is well-tolerated at hTAAR1, but larger substituents significantly reduce potency.

The following table summarizes the effects of certain substituent modifications on the activity of phenethylamine analogs at the dopamine transporter:

| Compound Series | Modification | Effect on Dopamine Reuptake Inhibition | Reference |

| Arylalkylamines | Phenyl group substitution | Thiophenyl and substituted phenyl groups enhance activity compared to an unsubstituted phenyl group. | biomolther.org |

| 2-(Alkylamino)-1-arylalkan-1-ones | Increasing alkyl chain length (R2) | Longer alkyl chains (hexyl > pentyl > propyl > ethyl) lead to stronger inhibitory activities. | biomolther.org |

Stereochemical Influences on Receptor Interaction and Efficacy

Stereochemistry plays a pivotal role in the interaction of chiral molecules like this compound with their biological targets. The amine group at the second position of the pentane chain creates a chiral center, meaning the compound can exist as two enantiomers, (R)-5-Methoxy-1-phenylpentan-2-amine and (S)-5-Methoxy-1-phenylpentan-2-amine.

Biological receptors are themselves chiral environments, and as such, they often exhibit stereoselectivity, binding one enantiomer with significantly higher affinity than the other. This difference in binding can lead to one enantiomer being a potent agonist or antagonist, while the other is much less active or may even have a different pharmacological profile.

For example, in the synthesis of (3S, 4R)-5-Phenylpentane-1,3,4-triol, a related compound, stereoselective synthesis methods were crucial to obtain the desired biologically active isomer. juniperpublishers.com This underscores the importance of controlling stereochemistry in the synthesis of such compounds to achieve the desired pharmacological effect. The specific stereochemical requirements for optimal activity of this compound at its target receptors would need to be determined through the synthesis and pharmacological evaluation of the individual enantiomers.

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization efforts.

For phenethylamine derivatives, QSAR studies have been successfully employed to develop pharmacophore models and predict activity. For example, a Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was used to study a series of β-phenethylamine analogs acting at the hTAAR1 receptor. The resulting model had a high correlation coefficient (r² of 0.824), indicating a good predictive ability. nih.gov The model revealed that increased steric bulk around the molecule generally decreased potency, with some exceptions at specific positions. nih.gov The electrostatic field map from the CoMFA study suggested that negative charge along the ethylene chain and positive charge at the 3- and 4-positions of the phenyl ring were associated with increased potency. nih.gov

While a specific QSAR model for this compound is not available in the public domain, the principles derived from studies on related phenethylamines can provide valuable insights for the design of future QSAR studies on this class of compounds.

Metabolic Pathways and Preclinical Pharmacokinetics of 5 Methoxy 1 Phenylpentan 2 Amine

In Vitro Metabolic Stability and Metabolite Identification in Animal Microsomes or Hepatocytes

There is no published research on the in vitro metabolic stability of 5-Methoxy-1-phenylpentan-2-amine in animal liver microsomes or hepatocytes. Consequently, its intrinsic clearance and half-life in these systems are unknown.

Identification of Phase I Metabolites

No studies have identified the Phase I metabolites of this compound. For structurally similar compounds, common Phase I metabolic reactions include O-demethylation, N-oxidation, and hydroxylation. However, the occurrence of these pathways for the target compound has not been experimentally verified.

Identification of Phase II Metabolites

Similarly, there is no information available on the Phase II metabolites of this compound. Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to increase water solubility and facilitate excretion. The specific conjugates formed from this compound are yet to be determined.

Cytochrome P450 (CYP) Isozyme Mediated Metabolism and Inhibition/Induction Studies

The specific CYP isozymes responsible for the metabolism of this compound have not been identified. Furthermore, there are no available studies on its potential to inhibit or induce major CYP enzymes. This information is crucial for predicting potential drug-drug interactions.

Preclinical Pharmacokinetic Profiles in Animal Models (ADME)

Detailed preclinical pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal model are absent from the public domain.

Absorption and Systemic Exposure

Data on the oral bioavailability, rate, and extent of absorption of this compound following administration in animal models is not available.

Distribution and Tissue Accumulation

There are no published studies investigating the distribution of this compound into various tissues or its potential for accumulation in specific organs.

No Publicly Available Data on the

Despite a comprehensive search of scientific literature and databases, no public-facing preclinical data regarding the elimination routes and clearance mechanisms of the chemical compound this compound could be identified.

The investigation sought to detail the metabolic pathways and pharmacokinetic profile of this specific molecule, with a focus on how it is eliminated from the body in preclinical models. This includes processes such as renal (kidney) and hepatic (liver) clearance, as well as the primary routes of excretion.

The absence of such information in the public domain suggests that this compound may not have been the subject of extensive, publicly documented pharmacological or toxicological research. Typically, studies detailing the absorption, distribution, metabolism, and excretion (ADME) of a compound are fundamental to its development and safety assessment.

It is important to distinguish this compound from other compounds with similar names or acronyms. For instance, searches for "MPA" often yield results for Mycophenolic Acid, a well-documented immunosuppressant drug with a thoroughly characterized pharmacokinetic profile. However, this information is not applicable to this compound.

Without primary research data, any discussion of the elimination routes and clearance mechanisms for this compound would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals would be necessary to elucidate the pharmacokinetic properties of this compound.

Advanced Analytical Methodologies for 5 Methoxy 1 Phenylpentan 2 Amine and Its Metabolites

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatography is the cornerstone for the separation and quantification of 5-Methoxy-1-phenylpentan-2-amine from complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer varying degrees of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) is frequently employed for the quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. This involves a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase, such as a gradient mixture of acetonitrile and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. Detection is commonly achieved using a UV detector, leveraging the chromophore of the phenyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust alternative, particularly for thermally stable and volatile analogs. The primary amine in this compound allows for direct analysis, though derivatization may be employed to enhance chromatographic performance. Under Electron Ionization (EI), the molecule is expected to produce characteristic fragment ions, which are invaluable for structural confirmation. The high resolving power of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes GC-MS a powerful tool for purity testing and metabolite identification. nih.govtandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for quantifying low concentrations of drugs and their metabolites in biological fluids due to its exceptional sensitivity and selectivity. tandfonline.com Using an electrospray ionization (ESI) source in positive ion mode, this compound is readily protonated. Quantification is achieved using Selected Reaction Monitoring (SRM), where a specific precursor ion (the protonated molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. This technique minimizes interference from matrix components, enabling accurate quantification at very low levels.

As this compound possesses a chiral center at the C-2 position, it exists as a pair of enantiomers. It is often critical to separate and quantify these individual enantiomers, as they may exhibit different pharmacological and toxicological profiles.

Chiral HPLC is the predominant method for enantiomeric separation. This is achieved by using a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), are widely successful for separating chiral amines. nih.govresearchgate.net The separation is typically performed in a normal-phase mode, using mobile phases composed of alkane solvents like n-hexane with an alcohol modifier such as isopropanol or ethanol. nih.govnih.gov The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

The effectiveness of a chiral separation is measured by the separation factor (α) and the resolution factor (Rs). An α value greater than 1 indicates that a separation is occurring, while an Rs value of 1.5 or greater signifies baseline resolution.

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.0 | 1.25 | 2.1 |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (85:15) | 0.8 | 1.40 | 3.5 |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | n-Hexane/Isopropanol (95:5) | 1.0 | 1.18 | 1.8 |

An alternative approach involves derivatization with a chiral reagent followed by separation on a standard achiral column using either GC or HPLC. dntb.gov.ua

Before a bioanalytical method can be used to generate reliable data from preclinical samples (e.g., plasma, tissue homogenates), it must undergo rigorous validation to ensure its performance is acceptable. Validation is performed according to guidelines set by regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.euresearchgate.net

Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the determined value to the nominal or known true value.

Precision: The closeness of agreement among a series of measurements from the same sample, assessed as repeatability (within-run) and intermediate precision (between-run).

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals.

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy | The mean value should be within ±15% of the nominal value, except at LLOQ, where it should not deviate by more than ±20%. |

| Precision (CV) | The coefficient of variation (CV) should not exceed 15%, except at LLOQ, where it should not exceed 20%. |

| Linearity (r²) | The coefficient of determination (r²) should be ≥ 0.99. |

| Selectivity | No significant interfering peaks at the retention time of the analyte or internal standard. |

Spectroscopic Characterization Techniques (e.g., High-Resolution Mass Spectrometry, NMR, IR, UV-Vis) for Structural Elucidation of Novel Analogs and Metabolites

Spectroscopic techniques are indispensable for the structural elucidation of this compound, its synthetic analogs, and any metabolites formed in vivo.

High-Resolution Mass Spectrometry (HRMS) , using analyzers like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental formula of the compound, which is a critical first step in identifying an unknown metabolite. Tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide high-resolution fragmentation data, enabling the precise identification of structural components and the location of metabolic modifications. For related compounds, key fragment ions include the iminium species formed from alpha-cleavage. nih.gov Advanced techniques can also predict properties like the collision cross-section (CCS), which provides information on the ion's three-dimensional shape. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for de novo structural elucidation. nih.govrsc.org

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the protons along the aliphatic pentylamine chain.

¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. nih.govspectrabase.com

2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons, allowing for the unambiguous assembly of the complete molecular structure of a novel analog or metabolite.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) |

| 3.35 | Triplet | 2H | -CH₂-O- |

| 3.30 | Singlet | 3H | -OCH₃ |

| 2.90 - 3.10 | Multiplet | 1H | -CH(NH₂) |

| 2.60 - 2.80 | Multiplet | 2H | -CH₂-Ph |

| 1.40 - 1.70 | Multiplet | 4H | -CH₂-CH₂- |

| 1.20 | Broad Singlet | 2H | -NH₂ |

Infrared (IR) Spectroscopy is useful for identifying functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching of the primary amine, C-O stretching of the ether (methoxy) group, aromatic C=C and C-H bonds, and aliphatic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems. The presence of the phenyl ring in this compound would result in characteristic UV absorption maxima, typically around 254-260 nm. Changes to the aromatic ring or conjugation in a metabolite or analog would lead to shifts in these absorption bands.

Computational and Theoretical Studies of 5 Methoxy 1 Phenylpentan 2 Amine

Molecular Docking and Ligand-Protein Interaction Modeling with Relevant Biological Targets

There is no publicly available research detailing molecular docking studies specifically performed with 5-Methoxy-1-phenylpentan-2-amine. To conduct such a study, potential biological targets would first need to be identified, likely based on the pharmacology of structurally similar compounds. The process would involve preparing a 3D model of the ligand (this compound) and docking it into the binding site of a target protein. The results, typically given as a binding energy or score, would indicate the theoretical affinity of the compound for the target. Analysis of the docked pose would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, driving the binding. Without experimental data or published simulations, any discussion of its binding interactions remains purely hypothetical.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties (e.g., HOMO-LUMO energies)

No specific quantum chemical calculations for this compound have been published. Such studies, often employing Density Functional Theory (DFT), would be necessary to understand the molecule's three-dimensional structure, conformational preferences, and electronic characteristics.

A theoretical study would involve:

Conformational Analysis: Identifying the most stable spatial arrangements (conformers) of the molecule by calculating their relative energies.

Electronic Properties: Calculating key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their energy gap (HOMO-LUMO gap) is an indicator of chemical reactivity and stability.

A hypothetical data table for such properties is presented below, based on the types of results these calculations would yield.

Table 1: Theoretical Quantum Chemical Properties of this compound (Illustrative)

| Parameter | Theoretical Value | Method/Basis Set |

| Total Energy | Data not available | DFT/B3LYP/6-31G |

| HOMO Energy | Data not available | DFT/B3LYP/6-31G |

| LUMO Energy | Data not available | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | Data not available | DFT/B3LYP/6-31G |

| Dipole Moment | Data not available | DFT/B3LYP/6-31G* |

Note: This table is for illustrative purposes only. The values are placeholders as no published data exists.

Molecular Dynamics Simulations to Investigate Binding Dynamics and Conformational Changes

There are no published molecular dynamics (MD) simulations for this compound. MD simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. If applied to this compound, MD could be used to:

Analyze Binding Stability: Simulate the dynamic behavior of the ligand-protein complex (identified through docking) in a solvated environment to assess the stability of the binding pose over time.

Investigate Conformational Changes: Observe how the ligand and its target protein change shape upon binding, providing insights into the mechanism of action.

Without initial docking studies and identified targets, performing meaningful MD simulations is not feasible.

In Silico Prediction of Pharmacokinetic and Metabolic Parameters

While general in silico tools exist for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, no specific, validated predictions for this compound are available in the scientific literature. Such predictions are valuable in early-stage drug discovery for estimating a compound's viability as a drug candidate.

Commonly predicted parameters include lipophilicity (LogP), water solubility, blood-brain barrier permeability, and adherence to drug-likeness rules like Lipinski's Rule of Five. While a prediction could be run using public web servers, the results would be unvalidated and purely predictive.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties (Illustrative)

| Property | Predicted Value | Prediction Tool |

| Molecular Weight | Data not available | SwissADME |

| LogP (Lipophilicity) | Data not available | SwissADME |

| Water Solubility | Data not available | SwissADME |

| Blood-Brain Barrier Permeation | Data not available | SwissADME |

| Lipinski's Rule of Five Violations | Data not available | SwissADME |

Note: This table is for illustrative purposes only. The values are placeholders as no published, validated data exists.

Potential Research Applications and Future Directions for 5 Methoxy 1 Phenylpentan 2 Amine

Development as a Pharmacological Research Tool or Probe Compound

Pharmacological research tools are essential for understanding complex biological systems. 5-Methoxy-1-phenylpentan-2-amine, as a derivative of phenethylamine (B48288), could be developed into such a tool to investigate the function of various receptors and transporters in the central nervous system. wikipedia.org Phenethylamine and its analogs are known to interact with a wide range of biological targets, including monoamine transporters and receptors. mdpi.comnih.gov

The development of photoaffinity probes from related amphetamine structures suggests a potential avenue for creating similar tools from this compound. researchgate.netresearchgate.net A photoaffinity label based on this compound could be used to irreversibly bind to its target proteins upon photoactivation, allowing for their identification and characterization. This would be invaluable for elucidating its specific binding sites and understanding its mechanism of action at a molecular level.

Furthermore, creating a radiolabeled version of this compound would enable its use in receptor binding assays and in vivo imaging techniques like positron emission tomography (PET). Such a tool could help map the distribution of its binding sites in the brain and study their density in various physiological and pathological states.

The potential of this compound as a research probe is underscored by the extensive use of other phenethylamine derivatives to study monoamine systems. researchgate.netdrugbank.com Its unique substitution pattern may confer selectivity for specific subtypes of receptors or transporters, making it a valuable tool for dissecting the roles of these individual targets in neuronal signaling.

Basis for Novel Medicinal Chemistry Scaffold Development

The core structure of this compound presents a promising scaffold for the development of new therapeutic agents. The phenethylamine framework is a well-established "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. mdpi.comnih.gov By systematically modifying the structure of this compound, medicinal chemists could generate libraries of new compounds with potentially diverse pharmacological profiles.

Structure-activity relationship (SAR) studies would be a critical first step in this process. nih.govnih.gov These studies would involve synthesizing a series of analogs with modifications at various positions, such as the methoxy (B1213986) group, the phenyl ring, and the amine group, and then evaluating their biological activity. This approach could lead to the identification of compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. For instance, altering the position or nature of the alkoxy group could significantly impact receptor affinity and efficacy. mdpi.com

The development of chiral synthesis methods for related phenethylamines highlights the importance of stereochemistry in pharmacological activity. mdpi.comresearchgate.netacs.orgsigmaaldrich.com It is highly likely that the two enantiomers of this compound will exhibit different biological activities. Therefore, the development of stereoselective syntheses would be crucial for isolating and evaluating the individual enantiomers, potentially leading to the discovery of more potent and selective drug candidates.

The versatility of the phenethylamine scaffold is demonstrated by its presence in drugs targeting a wide array of conditions, from central nervous system disorders to cardiovascular diseases. mdpi.comwikipedia.org As such, derivatives of this compound could be explored for a multitude of therapeutic applications.

| Potential Modification Site | Example Modification | Potential Impact on Activity |

| Methoxy Group | Conversion to other alkoxy groups (ethoxy, propoxy) | Altered receptor affinity and selectivity |

| Phenyl Ring | Introduction of additional substituents (halogens, alkyl groups) | Modified binding interactions and metabolic stability |

| Amine Group | Alkylation or acylation | Changes in potency and duration of action |

| Pentyl Chain | Shortening, lengthening, or cyclization | Influence on lipophilicity and target engagement |

Unexplored Biological Targets and Mechanistic Hypotheses for Further Investigation

While the primary biological targets of many phenethylamines are monoamine transporters (for dopamine (B1211576), norepinephrine (B1679862), and serotonin), the specific targets of this compound remain unelucidated. wikipedia.orgtaylorandfrancis.com Its structural features suggest several hypotheses for investigation.

Given its phenethylamine core, it is plausible that this compound acts as a monoamine reuptake inhibitor or releasing agent. researchgate.netnih.govmdpi.com Further research could explore its effects on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). The presence of the methoxy group is a feature found in many psychoactive phenethylamines, suggesting a potential interaction with serotonin receptors, particularly the 5-HT2A subtype. wikipedia.org

Beyond the classical monoamine systems, there is a growing appreciation for the role of trace amine-associated receptors (TAARs) in modulating monoaminergic neurotransmission. wikipedia.org Phenethylamine itself is a potent agonist at TAAR1. wikipedia.org It is therefore a compelling hypothesis that this compound could also interact with TAAR1 or other TAAR subtypes, representing a key unexplored area of its pharmacology.

Another area for investigation is its potential interaction with other receptor systems, such as adrenergic and sigma receptors, which are also known to bind phenethylamine derivatives. mdpi.comnih.gov The compound's relatively long pentyl chain could also lead to interactions with lipid-gated ion channels or other membrane-bound proteins not typically associated with shorter-chain phenethylamines.

| Potential Biological Target | Hypothesized Mechanism of Action | Supporting Rationale |

| Monoamine Transporters (DAT, NET, SERT) | Reuptake inhibition or substrate-releaser activity | Common mechanism for phenethylamine derivatives wikipedia.orgtaylorandfrancis.com |

| Serotonin Receptors (e.g., 5-HT2A) | Agonism or antagonism | Methoxy-substituted phenethylamines often have affinity for these receptors wikipedia.org |

| Trace Amine-Associated Receptors (e.g., TAAR1) | Agonism | Phenethylamine is a known TAAR1 agonist wikipedia.org |

| Adrenergic Receptors | Agonism or antagonism | A known target class for phenethylamines mdpi.com |

| Sigma Receptors | Ligand binding | Some phenethylamine derivatives interact with sigma receptors mdpi.com |

Methodological Advancements in the Synthesis or Analysis of Related Chemical Compounds

The study of this compound could also drive advancements in synthetic and analytical chemistry. The development of efficient and stereoselective synthetic routes to this compound and its analogs would be a significant contribution. acs.org For example, new catalytic methods for the asymmetric synthesis of chiral amines could be applied or developed. mdpi.comresearchgate.netacs.orgsigmaaldrich.com

In the realm of analytical chemistry, the detection and quantification of this compound and its metabolites in biological matrices would require the development of sensitive and specific analytical methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) would likely be employed. nih.govnih.govojp.govcapes.gov.br The development of these methods would not only be crucial for pharmacokinetic and metabolism studies of this specific compound but could also be adapted for the analysis of other related designer drugs and new psychoactive substances. researchgate.netresearchgate.net

Furthermore, the synthesis of deuterated internal standards of this compound would be essential for robust quantitative analysis by mass spectrometry. The challenges associated with synthesizing and analyzing this compound could spur innovation in areas such as derivatization strategies to improve chromatographic behavior and ionization efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Methoxy-1-phenylpentan-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis approach is typically employed, involving reductive amination or nucleophilic substitution. For example:

Step 1 : Condensation of 5-methoxy-1-phenylpentan-2-one with ammonia or an amine source under reducing conditions (e.g., NaBH₃CN or H₂/Pd-C) .

Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the amine.

-

Key Variables : Temperature (25–60°C), solvent polarity, and catalyst choice significantly impact stereoselectivity and yield. For instance, NaBH₃CN in methanol at 0°C minimizes side reactions compared to H₂/Pd-C at higher temperatures .

- Table 1 : Representative Synthetic Routes and Yields

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN/MeOH | 0–25 | 65–75 | >95% |

| Nucleophilic Substitution | LiAlH₄/THF | 60–80 | 50–60 | 85–90% |

Q. How can researchers optimize purification protocols to isolate this compound from byproducts?

- Methodological Answer : Use a combination of liquid-liquid extraction (e.g., dichloromethane/water) and preparative HPLC with a C18 column. Adjust mobile phase pH to 3.0 (using formic acid) to enhance separation of amine derivatives from unreacted ketones .

Advanced Research Questions

Q. What strategies address contradictions in reported receptor-binding affinities of this compound analogs?

- Methodological Answer : Divergent results often arise from assay conditions (e.g., cell type, incubation time). To resolve discrepancies:

Standardization : Use HEK-293 cells transfected with human serotonin receptors (5-HT₁A/₂A) and control for buffer ionic strength (e.g., 150 mM NaCl) .

Data Reconciliation : Apply meta-analysis to compare Ki values across studies, accounting for differences in radioligand concentration (e.g., [³H]-8-OH-DPAT vs. [³H]-ketanserin) .

- Case Study : A 2021 study reported 5-HT₁A Ki = 12 nM, while a 2023 study found Ki = 35 nM. Re-analysis revealed the latter used non-equilibrium binding conditions, skewing results .

Q. How can computational modeling predict the stereochemical outcomes of this compound synthesis?

- Methodological Answer :

Density Functional Theory (DFT) : Simulate transition states for reductive amination to predict enantiomeric excess (ee). For example, B3LYP/6-31G* calculations show a 3.2 kcal/mol energy difference favoring the (R)-isomer .

Molecular Dynamics (MD) : Model solvent effects (e.g., methanol vs. THF) on catalyst-substrate interactions. Polar solvents stabilize intermediates, reducing racemization .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the metabolic stability of this compound in hepatic models?

- Root Cause : Variations in liver microsome sources (human vs. rat) and incubation times (30 vs. 60 min). Rat microsomes overexpress CYP2D6, accelerating degradation compared to human models .

- Resolution :

- Step 1 : Validate assays using pooled human liver microsomes (pH 7.4, 37°C) with NADPH-regenerating systems.

- Step 2 : Apply LC-MS/MS to quantify parent compound and metabolites (e.g., O-demethylated products) at multiple timepoints .

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column) with n-hexane/isopropanol (90:10) to resolve enantiomers .

- Toxicity Screening : Employ zebrafish embryo models (96-well plate, 1–10 µM exposure) to assess neurodevelopmental effects, leveraging high-throughput imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.